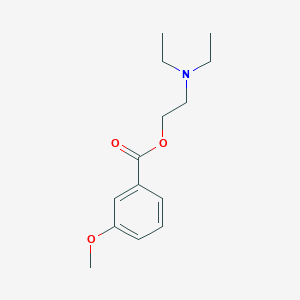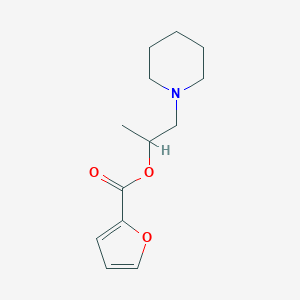![molecular formula C17H27NO2 B295133 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as bupivacaine, which is a local anesthetic commonly used in medical procedures. However,
作用机制
The mechanism of action of bupivacaine involves its ability to bind to sodium channels in nerve cells. This binding results in the inhibition of the influx of sodium ions into the cell, which prevents the generation of action potentials and the transmission of pain signals.
Biochemical and Physiological Effects:
Bupivacaine has been shown to have a variety of biochemical and physiological effects on the body. These effects include its ability to block pain signals, its ability to affect the central nervous system, and its ability to cause cardiovascular and respiratory depression.
实验室实验的优点和局限性
Bupivacaine has several advantages for use in lab experiments. It is a potent and long-lasting local anesthetic, which makes it useful for procedures that require prolonged anesthesia. Additionally, it has been shown to have a low toxicity profile, which makes it a safe option for use in animal studies.
However, there are also limitations to the use of bupivacaine in lab experiments. It can be difficult to control the dose of bupivacaine, which can lead to variability in experimental results. Additionally, bupivacaine has been shown to have some neurotoxic effects, which may limit its use in certain types of experiments.
未来方向
There are several future directions for the study of bupivacaine in scientific research. One potential area of research is the development of new formulations of bupivacaine that can be used for specific applications. Additionally, further research is needed to fully understand the mechanisms of action of bupivacaine and its effects on the body. Finally, there is a need for more studies on the safety and toxicity of bupivacaine in different populations, including children and pregnant women.
Conclusion:
In conclusion, 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate, or bupivacaine, is a chemical compound that has potential applications in scientific research. This compound has been extensively studied for its ability to block pain signals and affect the central nervous system. While there are advantages to the use of bupivacaine in lab experiments, there are also limitations that must be considered. Further research is needed to fully understand the potential applications of bupivacaine in scientific research.
合成方法
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate involves the reaction between p-tert-butylbenzoic acid and 2-(dimethylamino)ethyl chloride. This reaction results in the formation of bupivacaine, which is a white crystalline powder.
科学研究应用
Bupivacaine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including its ability to block pain signals and its ability to affect the central nervous system.
属性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
2-[methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H27NO2/c1-13(2)18(6)11-12-20-16(19)14-7-9-15(10-8-14)17(3,4)5/h7-10,13H,11-12H2,1-6H3 |
InChI 键 |
ZZBGIYWYBWCKLA-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
规范 SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
